molecular formula C12H21NO2 B15162481 (1S)-1-Cyanooctyl propanoate CAS No. 154916-06-0

(1S)-1-Cyanooctyl propanoate

Cat. No.: B15162481
CAS No.: 154916-06-0
M. Wt: 211.30 g/mol
InChI Key: FANCGNNJNWWANW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Cyanooctyl propanoate is an organic compound characterized by the presence of a cyano group (-CN) attached to an octyl chain, which is further esterified with propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Cyanooctyl propanoate typically involves the esterification of (1S)-1-cyanooctanol with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Limitations in Available Data

The search results focus on:

  • Oxazepane carboxamide derivatives ( ), including stereochemistry and synthetic routes.

  • Radical polymerization mechanisms ( ), such as photoredox-catalyzed processes involving iodine transfer or metal-organic complexes.

  • Protozoal activity and ADMET profiling ( ), highlighting metabolic stability and selectivity indices for structurally similar compounds.

  • Ester synthesis and enantioselective transformations ( ), including NMR and HRMS data for tert-butyl esters and cyanoacetate derivatives.

No direct experimental data (e.g., reaction conditions, spectroscopic characterization, or biological activity) for (1S)-1-Cyanooctyl propanoate were found in the provided sources.

General Insights for Analogous Systems

While no specific data exists for the queried compound, insights from related esters and cyano-containing molecules include:

Common Reaction Pathways

  • Hydrolysis : Esters like propanoates typically undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their salts. For example, tert-butyl esters in were hydrolyzed using acidic conditions.

  • Nucleophilic Substitution : Cyanide groups (C≡N) can act as leaving groups in substitution reactions, though this is less common than ester hydrolysis.

  • Radical Polymerization : Cyano-containing monomers may participate in radical polymerization ( ), though this typically requires specific initiators (e.g., Mn₂(CO)₁₀) and light activation.

Analytical Characterization

  • NMR Spectroscopy : Structural confirmation often relies on ¹H/¹³C NMR, as seen in for esters and cyanoacetates.

  • HRMS : High-resolution mass spectrometry is used to verify molecular formulas (e.g., tert-butyl esters in ).

Biological Considerations

  • Metabolic Stability : Esters with cyano groups may exhibit metabolic instability, as seen in ADMET studies for oxazepane derivatives ( ).

  • Selectivity : Analogous compounds in showed varying selectivity indices against protozoal parasites vs. mammalian cells.

Research Gaps

The absence of direct data for This compound highlights critical gaps:

  • Synthetic Routes : No methods for preparing this specific stereoisomer were identified.

  • Reactivity : Uncertainty exists regarding its stability under acidic/basic conditions, reactivity with nucleophiles, or potential for polymerization.

  • Biological Activity : No data on antimicrobial, antiprotozoal, or toxicological profiles were found.

Recommendations for Future Work

To address these gaps:

  • Synthesis : Explore stereoselective methods (e.g., enzymatic resolution, asymmetric catalysis) to prepare the (1S)-isomer.

  • Reactivity Studies : Investigate hydrolysis kinetics, nucleophilic substitution reactivity, and potential for radical polymerization.

  • Biological Profiling : Conduct ADMET studies and antimicrobial assays to evaluate therapeutic potential.

Scientific Research Applications

(1S)-1-Cyanooctyl propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.

    Materials Science: It can be utilized in the design of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-1-Cyanooctyl propanoate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The ester group can also undergo hydrolysis, releasing the active (1S)-1-cyanooctanol, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Cyanooctyl propanoate: The enantiomer of (1S)-1-Cyanooctyl propanoate, differing in the spatial arrangement of atoms.

    (1S)-1-Cyanohexyl propanoate: A similar compound with a shorter alkyl chain.

    (1S)-1-Cyanooctyl acetate: A similar compound with an acetate ester instead of a propanoate ester.

Uniqueness

This compound is unique due to its specific combination of a cyano group and a propanoate ester, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

154916-06-0

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

[(1S)-1-cyanooctyl] propanoate

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)15-12(14)4-2/h11H,3-9H2,1-2H3/t11-/m0/s1

InChI Key

FANCGNNJNWWANW-NSHDSACASA-N

Isomeric SMILES

CCCCCCC[C@@H](C#N)OC(=O)CC

Canonical SMILES

CCCCCCCC(C#N)OC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.